Pubchem_71340030

Catalog No.
S14854987
CAS No.
122483-26-5
M.F
Ge4Na
M. Wt
313.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pubchem_71340030

CAS Number

122483-26-5

Product Name

Pubchem_71340030

Molecular Formula

Ge4Na

Molecular Weight

313.5 g/mol

InChI

InChI=1S/4Ge.Na

InChI Key

KVPWDYHZINXURR-UHFFFAOYSA-N

Canonical SMILES

[Na].[Ge].[Ge].[Ge].[Ge]

The compound identified as PubChem_71340030 is known chemically as 1-Pentyne, 5-(2-propenyloxy)-. It is an alkyne characterized by a terminal triple bond and an allylic ether functional group. This compound has garnered attention due to its unique structure, which allows for diverse chemical reactivity and potential applications in various fields such as organic synthesis, medicinal chemistry, and industrial processes.

  • Addition Reactions: It can react with halogens and hydrogen halides, leading to the formation of dihalides or haloalkenes.
  • Oxidation: The compound can be oxidized to yield corresponding carbonyl compounds such as aldehydes or ketones.
  • Substitution Reactions: Substitution can occur at the allylic position, producing substituted alkyne or alkene products.

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen bromide, hydrogen chloride), and oxidizing agents like potassium permanganate or ozone. The reactions typically occur under mild conditions, making them suitable for various synthetic applications .

Research into the biological activity of 1-Pentyne, 5-(2-propenyloxy)- suggests potential interactions with biomolecules. Although specific biological targets have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Studies indicate that the compound may have implications in medicinal chemistry, particularly as a precursor for drug development.

The synthesis of 1-Pentyne, 5-(2-propenyloxy)- can be achieved through the following method:

  • Reaction of 1-Pentyne with Allyl Alcohol: This process involves deprotonating the terminal alkyne using a strong base such as sodium amide. Following this step, allyl alcohol is added to form the desired product. The reaction conditions are optimized to ensure high yield and purity.

In industrial settings, large-scale reactors are often utilized along with purification techniques like distillation to obtain the final product efficiently.

1-Pentyne, 5-(2-propenyloxy)- has several notable applications:

  • Organic Synthesis: It serves as a building block for various organic compounds.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug formulation.
  • Industrial Use: Employed in the production of specialty chemicals and polymers.

The versatility of this compound makes it valuable across different scientific and industrial domains.

Interaction studies involving 1-Pentyne, 5-(2-propenyloxy)- focus on its reactivity and potential biological effects. The compound's ability to act as both a nucleophile and electrophile allows it to engage in various chemical interactions. These characteristics are essential for understanding its role in organic synthesis and potential medicinal applications .

Several compounds share structural similarities with 1-Pentyne, 5-(2-propenyloxy)-. Key comparisons include:

Compound NameStructure TypeUnique Features
1-PentyneTerminal alkyneLacks the allylic ether group
2-PentyneInternal alkyneTriple bond located between second and third carbons
3-Methyl-1-butyneBranched alkyneDifferent functional groups but similar carbon skeleton

Uniqueness

The uniqueness of 1-Pentyne, 5-(2-propenyloxy)- lies in its combination of a terminal triple bond with an allylic ether group. This structural configuration grants it distinct chemical properties and reactivity compared to other similar compounds, allowing for a broader range of chemical transformations and applications.

Exact Mass

312.678449 g/mol

Monoisotopic Mass

318.6744803 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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